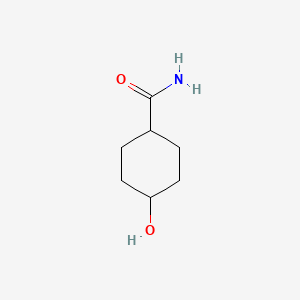

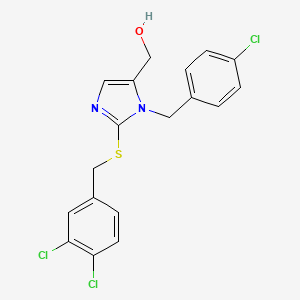

![molecular formula C21H22FN3O2 B2404631 N-(3-氟-4-甲基苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-羧酰胺 CAS No. 1574566-38-3](/img/structure/B2404631.png)

N-(3-氟-4-甲基苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a compound that belongs to the class of quinazoline and quinazolinone derivatives . These compounds are known for their diverse biological activities and are used in the field of pharmaceutical chemistry . They are reported to have a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives involves various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . Another method involves the aza-Diels-Alder reaction, which includes the coupling of imine and electron-rich alkene .Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives is characterized by a heterocyclic fused ring system . The structure of these compounds can be modified with different substituents, which can influence their biological activities .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives can undergo various chemical reactions. For example, they can undergo acid-promoted intramolecular cyclization with trifluoroacetic acid . The reactivity of these compounds can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . These compounds are valuable intermediates in organic synthesis .科学研究应用

血小板活化因子拮抗

包括结构类似于N-(3-氟-4-甲基苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-羧酰胺在内的吡啶并[2,1-b]喹唑啉羧酰胺衍生物已被研究其抑制血小板活化因子(PAF)与犬血小板上受体结合的能力。这些化合物显示出作为血小板活化因子拮抗剂的潜力,尤其是具有特定链长和取代模式的化合物。例如,具有四碳或六碳链的吡啶喹唑啉羧酰胺在PAF结合测定中表现出显著的效力,表明它们在心血管研究和治疗中具有潜力(Tilley et al., 1988)。

抗过敏应用

类似于所讨论化合物的某些N-(杂环烷基)吡啶并[2,1-b]喹唑啉-8-羧酰胺已被评估其抗过敏特性。这些化合物在拮抗过敏性缓慢反应物质(SRS-A)诱导的收缩和抑制血栓素合酶方面表现出疗效。它们对LTE4诱导的支气管痉挛和皮肤丘疹形成的口服活性表明了治疗哮喘和其他过敏相关疾病的潜力(Tilley et al., 1987)。

酪氨酸激酶抑制

与N-(3-氟-4-甲基苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-羧酰胺具有相同核心结构特征的相关吡啶并[d]嘧啶已被合成并评估其对表皮生长因子受体(EGFR)酪氨酸激酶的抑制活性。由于它们具有较高的抑制能力,这些化合物在研究和治疗涉及异常酪氨酸激酶活性的疾病中可能具有重要意义,例如某些癌症(Rewcastle et al., 1996)。

外周苯二氮卓啉受体的放射配体潜力

类似于焦点化合物的喹啉-2-羧酰胺衍生物已用碳-11标记,用于潜在地作为正电子发射断层扫描(PET)中可视化外周苯二氮卓啉型受体(PBR)的放射配体。这种应用在非侵入性评估各种生理和病理状态中的PBR可能具有价值(Matarrese et al., 2001)。

Toll样受体2激动活性

与N-(3-氟-4-甲基苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-羧酰胺密切相关的喹啉羧酰胺已被确定为Toll样受体2(TLR2)激动剂。它们以TLR2依赖的方式诱导趋化因子和细胞因子的能力提供了在免疫学和疫苗佐剂中的潜在应用(Hu et al., 2018)。

作用机制

未来方向

Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . Future research will likely continue to explore the synthesis of these compounds, their biological activities, and their potential applications in medicine. The development of new synthetic methods and the design of new quinazoline-based compounds are promising areas for future research .

属性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13-6-8-15(12-17(13)22)23-20(26)14-7-9-16-18(11-14)24(2)19-5-3-4-10-25(19)21(16)27/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBREVPXORSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2404552.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)

![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2404565.png)

![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)